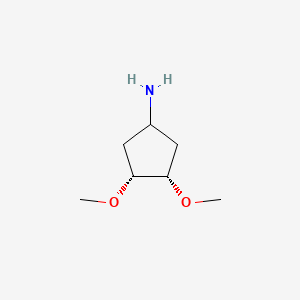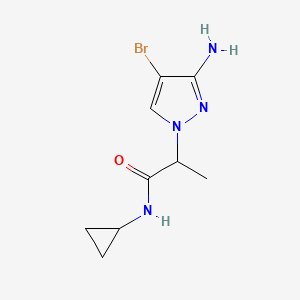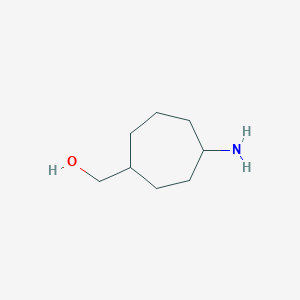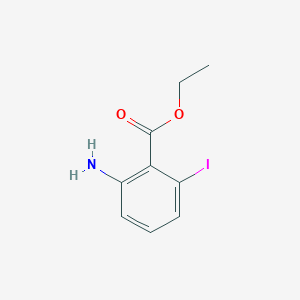
N'-(methylamino)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(methylamino)benzenecarboximidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of benzenecarboximidamide, where a methylamino group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(methylamino)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: Benzenecarboximidamide and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Benzenecarboximidamide is dissolved in the solvent, and methylamine is slowly added to the solution. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or chromatography to obtain N’-(methylamino)benzenecarboximidamide in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(methylamino)benzenecarboximidamide may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N’-(methylamino)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and other nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield N’-(methylamino)benzenecarboximidamide oxides.
- Reduction can produce various amine derivatives.
- Substitution reactions result in compounds where the methylamino group is replaced by other functional groups.
科学的研究の応用
N’-(methylamino)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N’-(methylamino)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Benzenecarboximidamide: The parent compound without the methylamino group.
N-hydroxybenzenecarboximidamide: A derivative with a hydroxy group attached to the nitrogen atom.
N-methylbenzenecarboximidamide: A similar compound with a methyl group instead of a methylamino group.
Uniqueness
N’-(methylamino)benzenecarboximidamide is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
N'-(methylamino)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c1-10-11-8(9)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11) |
InChIキー |
JSCGQDBHQIGLDY-UHFFFAOYSA-N |
異性体SMILES |
CN/N=C(/C1=CC=CC=C1)\N |
正規SMILES |
CNN=C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)


![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)


![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
